molecular formula C10H17B B1339097 1-Bromo-4-tert-butylcyclohex-1-ene CAS No. 23525-05-5

1-Bromo-4-tert-butylcyclohex-1-ene

Cat. No.: B1339097
CAS No.: 23525-05-5
M. Wt: 217.15 g/mol
InChI Key: RKWFCRMSUIJAOJ-UHFFFAOYSA-N
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Description

1-Bromo-4-tert-butylcyclohex-1-ene (CAS: 23525-05-5) is a brominated cyclohexene derivative featuring a tert-butyl substituent at the 4-position and a bromine atom at the 1-position of the cyclohexene ring. Its structure combines steric bulk from the tert-butyl group with the electrophilic reactivity of the bromine atom, making it a valuable intermediate in organic synthesis. The tert-butyl group enhances steric hindrance, influencing regioselectivity and stability in reactions, while the bromine serves as a versatile leaving group or cross-coupling partner in transition-metal-catalyzed processes .

Properties

IUPAC Name

1-bromo-4-tert-butylcyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17Br/c1-10(2,3)8-4-6-9(11)7-5-8/h6,8H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWFCRMSUIJAOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(=CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40466904
Record name 1-Bromo-4-tert-butylcyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23525-05-5
Record name 1-Bromo-4-tert-butylcyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination via Triflate Intermediate

This method involves the conversion of 4-tert-butylcyclohex-1-ene to its triflate derivative, followed by nucleophilic substitution with lithium bromide under catalytic conditions.

Step Reagents and Conditions Description Yield (%) Reference
1 4-tert-butylcyclohex-1-ene + trifluoromethanesulfonic anhydride, base Formation of 4-tert-butyl-1-cyclohexen-1-yl triflate intermediate -
2 [Cp*Ru(CH3CN)3]OTf catalyst, lithium bromide, inert atmosphere, 25°C, 10 min Nucleophilic substitution of triflate by bromide ion to form this compound 97 Imazaki et al., J. Am. Chem. Soc., 2012
  • The ruthenium catalyst [Cp*Ru(CH3CN)3]OTf facilitates the substitution reaction efficiently at room temperature.
  • The reaction is conducted under an inert atmosphere to prevent side reactions.
  • The process yields the target compound with high purity and excellent yield (97%).

Halogenative Deoxygenation of Ketone-Derived 1,3-Benzodioxoles

An alternative approach involves the synthesis of vinyl bromides by cleavage of 1,3-benzodioxoles derived from ketones using boron tribromide.

Step Reagents and Conditions Description Yield (%) Reference
1 Ketone + 1,2-dihydroxybenzene, acid catalyst Formation of 1,3-benzodioxole intermediate - Napolitano et al., 2007
2 Boron tribromide (BBr3), controlled reaction time Cleavage of 1,3-benzodioxole to yield vinyl bromide (this compound) Moderate to good
  • This method is more general for vinyl bromide synthesis but can be adapted for the tert-butyl substituted cyclohexene.
  • Reaction time and conditions are critical to avoid formation of gem-dibromides or complex mixtures.
  • The method is less direct but useful when starting from ketone precursors.

Reaction Mechanism Insights and Kinetic Considerations

  • The substitution of the triflate by bromide ion proceeds via a nucleophilic displacement facilitated by the ruthenium catalyst, which likely stabilizes the intermediate and lowers activation energy.
  • The reaction rate is rapid at room temperature, with a short reaction time (~10 minutes).
  • The bulky tert-butyl group at the 4-position influences the stereochemistry and regioselectivity, favoring substitution at the 1-position without affecting the double bond.
  • In elimination studies of related compounds, the antiperiplanar arrangement of leaving groups and β-hydrogens is crucial; however, in this synthesis, elimination is minimized by reaction conditions and choice of reagents.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
Triflate substitution 4-tert-butyl-1-cyclohexen-1-yl triflate [Cp*Ru(CH3CN)3]OTf, LiBr, inert atmosphere, 25°C, 10 min 97 High yield, mild conditions Requires triflate intermediate
Halogenative deoxygenation Ketone-derived 1,3-benzodioxole Boron tribromide, controlled reaction time Moderate to good Versatile for vinyl bromides Longer reaction, side products

Research Findings and Practical Notes

  • The triflate substitution method is the most efficient and widely cited for preparing this compound with high purity and yield.
  • The ruthenium catalyst system is critical for the reaction efficiency and selectivity.
  • The reaction is sensitive to moisture and oxygen; hence, inert atmosphere conditions are recommended.
  • Alternative methods such as halogenative deoxygenation provide synthetic flexibility but may require more extensive purification.
  • The bulky tert-butyl group provides steric hindrance that influences reaction pathways and product stability.

Comparison with Similar Compounds

Key Observations:

  • Steric Effects : The tert-butyl group in this compound reduces reaction rates in sterically demanding pathways compared to smaller substituents (e.g., propynyloxy in 1-Bromo-6-prop-2-ynyloxycyclohexene) .
  • Reactivity : Bromine in this compound participates in Suzuki-Miyaura cross-couplings, whereas the methanesulfonyl group in 1-(Bromomethyl)-1-methanesulfonylcyclohexane enables nucleophilic displacement (e.g., SN2 reactions) .
  • Functionalization Potential: Silyl-protected alkynes in [3-(2-Bromocyclohex-2-enyloxy)prop-1-ynyl]-tert-butyldimethylsilane allow for selective deprotection and further alkyne modifications, a feature absent in the tert-butyl-substituted analog .

Stability and Handling

  • This compound : Stable under inert storage but susceptible to light-induced degradation.
  • Silyl-Protected Analog : Requires Schlenk techniques for synthesis and storage to prevent moisture-induced desilylation .
  • Methanesulfonyl Derivative : Demands cold storage (-20°C) to avoid bromine displacement by ambient nucleophiles .

Research Implications

This compound’s steric profile makes it ideal for studying hindered reaction mechanisms, while its analogs (e.g., propynyloxy or sulfonyl variants) offer broader functionalization pathways. Future research could explore its utility in asymmetric catalysis or polymer frameworks, leveraging its unique substitution pattern .

Biological Activity

1-Bromo-4-tert-butylcyclohex-1-ene is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H17Br
  • Molecular Weight : 217.1 g/mol
  • CAS Number : 23525-05-5

The biological activity of this compound can be understood through its interaction with various biological targets. Similar compounds have demonstrated a range of effects, including:

  • Antimicrobial Activity : Compounds with similar structures often exhibit antimicrobial properties, potentially acting against bacteria and fungi.
  • Enzyme Inhibition : The bromine atom in the structure may facilitate interactions with specific enzymes, leading to inhibition or modulation of their activity.

Biological Activities

Research indicates that this compound may possess several biological activities:

  • Neuroprotective Effects : Some studies suggest that compounds with similar structural motifs can protect neuronal cells from oxidative stress and apoptosis.
  • Hypolipidemic Activity : There is evidence that related compounds can lower lipid levels in the bloodstream, which may have implications for cardiovascular health.
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Data Table: Biological Activities of Related Compounds

CompoundActivity TypeReference
Nicotinic Acid DerivativesNeuroprotective
2-Oxo-1,2-dihydropyridine DerivativesHypolipidemic
Brominated CyclohexanesAntimicrobial

Case Study 1: Neuroprotection

In a study examining the neuroprotective effects of brominated compounds, it was found that 1-bromo derivatives could reduce neuronal cell death induced by oxidative stress. The proposed mechanism involved the modulation of antioxidant enzymes, leading to enhanced cellular defense against reactive oxygen species.

Case Study 2: Lipid Regulation

Another research effort focused on the hypolipidemic effects of cyclohexane derivatives. The study demonstrated that administration of these compounds resulted in a significant decrease in total cholesterol and triglyceride levels in animal models, suggesting potential therapeutic applications in hyperlipidemia management.

Q & A

Q. Advanced Research Focus

  • Directing Groups : Introduce temporary substituents (e.g., -SiMe₃) at C4 to steer bromination to C1 .
  • Transition Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at C1 after bromine substitution .
  • Protecting Groups : Shield the tert-butyl group with TBS ethers during multi-step syntheses to prevent undesired reactivity .

What methodological precautions are critical for air-sensitive reactions involving this compound?

Q. Methodological Focus

  • Inert Atmosphere : Use Schlenk lines or gloveboxes with N₂/Ar to prevent oxidation of the cyclohexene ring .
  • Moisture Control : Dry solvents (e.g., molecular sieves) and reagents (e.g., P₂O₅ for Br₂) to avoid hydrolysis.
  • Quenching Protocols : Neutralize excess Br₂ with Na₂S₂O₃ post-reaction to prevent hazardous HBr release .

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